tert-butyl2-bromo-4-fluorobutanoate
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Overview
Description
tert-Butyl 2-bromo-4-fluorobutanoate: is an organic compound with the molecular formula C₈H₁₄BrFO₂. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-4-fluorobutanoate typically involves the esterification of 2-bromo-4-fluorobutanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-bromo-4-fluorobutanoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include the use of advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-bromo-4-fluorobutanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile such as hydroxide, cyanide, or amine.
Reduction Reactions: The compound can be reduced to form tert-butyl 2-fluoro-4-butanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of tert-butyl 2-bromo-4-fluorobutanoate can lead to the formation of tert-butyl 2-bromo-4-fluorobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or ammonia in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products Formed:
Substitution: tert-Butyl 2-hydroxy-4-fluorobutanoate, tert-butyl 2-cyano-4-fluorobutanoate, tert-butyl 2-amino-4-fluorobutanoate.
Reduction: tert-Butyl 2-fluoro-4-butanol.
Oxidation: tert-Butyl 2-bromo-4-fluorobutanoic acid.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-4-fluorobutanoate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, tert-butyl 2-bromo-4-fluorobutanoate is used as a probe to study enzyme mechanisms and protein-ligand interactions. It can also be used in the development of bioactive molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: tert-Butyl 2-bromo-4-fluorobutanoate is used in the production of polymers, resins, and coatings. It is also employed in the synthesis of materials with specific properties such as flame retardancy and chemical resistance.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-4-fluorobutanoate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine and fluorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The compound can also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
tert-Butyl 4-bromobutanoate: Similar structure but lacks the fluorine atom.
tert-Butyl 2-bromo-4-chlorobutanoate: Similar structure with a chlorine atom instead of fluorine.
tert-Butyl 2-bromo-4-methylbutanoate: Similar structure with a methyl group instead of fluorine.
Uniqueness: tert-Butyl 2-bromo-4-fluorobutanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in drug development and material science.
Properties
IUPAC Name |
tert-butyl 2-bromo-4-fluorobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrFO2/c1-8(2,3)12-7(11)6(9)4-5-10/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAYLNYRWPJLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCF)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrFO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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